molecular formula C9H9F2NO2 B178038 2,4-Difluoro-N-methoxy-N-methylbenzamide CAS No. 198967-25-8

2,4-Difluoro-N-methoxy-N-methylbenzamide

Cat. No.: B178038
CAS No.: 198967-25-8
M. Wt: 201.17 g/mol
InChI Key: UTSSEXHZQHZWED-UHFFFAOYSA-N
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Description

2,4-Difluoro-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H9F2NO2 It is a derivative of benzamide, where the benzene ring is substituted with two fluorine atoms at the 2 and 4 positions, and the amide nitrogen is substituted with methoxy and methyl groups

Scientific Research Applications

2,4-Difluoro-N-methoxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Safety and Hazards

As an organic compound, “2,4-Difluoro-N-methoxy-N-methylbenzamide” should be handled with care. Direct contact with skin and eyes should be avoided, and inhalation of gas or dust should be prevented. Protective gloves and goggles should be worn, and adequate ventilation should be ensured during handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-N-methoxy-N-methylbenzamide typically involves the following steps:

    Starting Material: The synthesis begins with 2,4-difluorobenzoic acid.

    Amidation: The carboxylic acid group of 2,4-difluorobenzoic acid is converted to an amide group using reagents such as thionyl chloride (SOCl2) to form the corresponding acid chloride, followed by reaction with N-methoxy-N-methylamine.

    Reaction Conditions: The amidation reaction is usually carried out under anhydrous conditions and may require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:

    Bulk Synthesis: Large quantities of 2,4-difluorobenzoic acid and N-methoxy-N-methylamine.

    Optimization: Optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 2,4-difluorobenzoic acid and N-methoxy-N-methylamine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) with heating.

    Oxidation: Reagents like potassium permanganate or chromium trioxide for oxidation reactions.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted benzamides can be formed.

    Hydrolysis Products: 2,4-difluorobenzoic acid and N-methoxy-N-methylamine.

    Oxidation Products: Oxidized derivatives of the benzamide structure.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-N-methoxy-N-methylbenzamide would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of fluorine atoms can enhance binding affinity and selectivity for certain targets, while the methoxy and methyl groups can influence the compound’s solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorobenzamide: Lacks the methoxy and methyl substitutions on the amide nitrogen.

    N-Methoxy-N-methylbenzamide: Lacks the fluorine substitutions on the benzene ring.

    2,4-Difluoro-N-methylbenzamide: Lacks the methoxy group on the amide nitrogen.

Uniqueness

2,4-Difluoro-N-methoxy-N-methylbenzamide is unique due to the combination of fluorine substitutions on the benzene ring and the methoxy and methyl groups on the amide nitrogen. This unique structure can impart specific chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2,4-difluoro-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-12(14-2)9(13)7-4-3-6(10)5-8(7)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSSEXHZQHZWED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=C(C=C1)F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593082
Record name 2,4-Difluoro-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198967-25-8
Record name 2,4-Difluoro-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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